Indole-3-carboxylic acid is a natural product found in Paraphaeosphaeria minitans, Diplodia quercivora, and other organisms with data available.
Indole-3-carboxylic acid
CAS No.: 771-50-6
Cat. No.: VC21541375
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 771-50-6 |
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Molecular Formula | C9H7NO2 |
Molecular Weight | 161.16 g/mol |
IUPAC Name | 1H-indole-3-carboxylic acid |
Standard InChI | InChI=1S/C9H7NO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-5,10H,(H,11,12) |
Standard InChI Key | KMAKOBLIOCQGJP-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CN2)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C(=O)O |
Melting Point | 206.5 °C |
Chemical Identity and Physical Properties
Indole-3-carboxylic acid is a well-defined organic compound with established physical and chemical characteristics. Its precise identification requires understanding its fundamental properties.
Basic Chemical Information
Indole-3-carboxylic acid is characterized by the following chemical identifiers:
Property | Value |
---|---|
IUPAC Name | 1H-indole-3-carboxylic acid |
Traditional Name | Indole-3-carboxylic acid |
Molecular Formula | C₉H₇NO₂ |
Molecular Weight | 161.16 g/mol |
CAS Registry Number | 771-50-6 |
InChI Key | KMAKOBLIOCQGJP-UHFFFAOYSA-N |
SMILES | OC(=O)C1=CNC2=CC=CC=C12 |
The compound is also known by several synonyms including 3-Indoleformic acid, 3-carboxyindole, 3-indolecarboxylic, and indol-3-carbonsure .
Physical Properties
The physical characteristics of indole-3-carboxylic acid significantly influence its handling, storage, and applications:
Physical Property | Value |
---|---|
Physical State | Light beige crystalline powder |
Melting Point | 232-234°C (decomposition) |
Boiling Point | 287.44°C (estimated) |
Density | 1.2480 g/cm³ (estimated) |
pKa | 3.90±0.10 (predicted) |
Solubility | Soluble in 95% ethanol (50 mg/ml), methanol, ether, acetate; insoluble in boiling water, benzene, and petroleum ether |
Recommended Storage | 2-8°C |
The compound's limited water solubility combined with good solubility in polar organic solvents dictates its handling in laboratory settings .
Structural Characteristics
Molecular Structure
Indole-3-carboxylic acid belongs to the class of organic compounds known as indolecarboxylic acids and derivatives. Its basic structure consists of an indole heterocycle with a carboxylic acid group at the C3 position. The indole nucleus comprises a benzene ring fused to a pyrrole ring, creating the bicyclic aromatic system characteristic of indole compounds .
Chemical Reactivity
The compound exhibits reactivity patterns consistent with both carboxylic acids and indole systems. The carboxylic acid group can participate in typical acid-base reactions, esterification, and amidation. Meanwhile, the indole nucleus can undergo various electrophilic substitution reactions, particularly at the C2 position. The N-H group of the indole ring acts as a weak acid and can participate in N-alkylation reactions under appropriate conditions .
Biosynthesis and Metabolism
Biosynthetic Pathways
The biosynthesis of indole-3-carboxylic acid in plants follows a well-characterized pathway that begins with tryptophan:
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Conversion of tryptophan to indole-3-acetaldoxime (IAOx) by Cytochrome P450 enzymes CYP79B2 and CYP79B3
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Transformation of IAOx to indole-3-acetonitrile (IAN)
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Conversion of IAN to indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid by CYP71B6, with the release of cyanide
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Oxidation of ICHO to indole-3-carboxylic acid by Arabidopsis Aldehyde Oxidase 1 (AAO1)
This pathway is particularly active in plants of the Brassicaceae family as part of their defense mechanism against pathogens and herbivores. The pathway's regulation is complex and responds to environmental stressors, particularly microbial attacks .
Natural Occurrence
Indole-3-carboxylic acid has been detected in several food sources, although precise quantification remains challenging. It occurs naturally in:
In humans, indole-3-carboxylic acid is identified as a normal urinary indolic tryptophan metabolite, suggesting its role in human metabolism. Additionally, certain gut microbiota can produce this compound, contributing to its presence in the human body .
Biological Activities
Pharmacological Properties
Indole-3-carboxylic acid exhibits several biological activities that make it relevant for pharmaceutical applications:
Biological Activity | Description |
---|---|
NMDA Receptor Modulation | Functions as a specific and competitive inhibitor of the potentiation of glycine of NMDA-gated current |
Antimicrobial Activity | Conjugates with dipeptides show activity against both Gram-positive and Gram-negative bacteria |
Antifungal Properties | Demonstrates activity against fungi including Aspergillus niger and Candida albicans |
DNA Interaction | Molecular docking studies reveal binding interaction networks with DNA gyrase |
These properties suggest potential applications in the development of antimicrobial, antifungal, and other therapeutic agents .
Effects on Intestinal Health
Recent research has highlighted the role of indole-3-carboxylic acid in promoting intestinal health:
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Enhances intestinal immune responses
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Improves epithelial barrier integrity
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Shows beneficial effects in broiler chickens challenged with E. maxima
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In metabolite profiling of chickens supplemented with Bacillus subtilis, indole-3-carboxylic acid levels increased 2.35-fold compared to control groups
These findings suggest potential applications in animal health and possibly human nutrition, particularly concerning gut health and immunity.
Synthesis Methods
Several approaches have been developed for the synthesis of indole-3-carboxylic acid, ranging from traditional methods to novel one-pot procedures.
Traditional Synthesis
A conventional method for synthesizing indole-3-carboxylic acid involves the hydrolysis of 3-trichloroacetyl indole:
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Addition of 3-trichloroacetyl indole to methanol
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Dropwise addition of 50% KOH solution
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Heating and refluxing for 18 hours
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Concentration to recover methanol
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Addition of water to the residual liquid
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Acidification with hydrochloric acid to pH 3-4
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Filtration and drying to obtain the crude product
This method yields approximately 91.8% of indole-3-carboxylic acid.
Research Applications and Future Directions
Pharmaceutical Development
The structural features and biological activities of indole-3-carboxylic acid make it valuable in drug development:
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Serves as a key intermediate in the synthesis of thiadiazole derivatives with anticancer properties
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Forms conjugates with dipeptides to create potential antimicrobial agents
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Contributes to the development of compounds that target DNA gyrase and lanosterol-14-alpha demethylase
Molecular docking studies have provided insights into the binding interactions of indole-3-carboxylic acid conjugates with biological targets, guiding rational drug design efforts .
Agricultural Applications
Research suggests potential applications in agriculture and animal husbandry:
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Enhancement of intestinal health in livestock
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Possible role in plant defense mechanisms
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Development of natural pesticides based on its antimicrobial properties
The presence of indole-3-carboxylic acid in plants following pathogen attack indicates its involvement in natural defense systems, which could inspire biomimetic approaches to crop protection.
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